molecular formula C7H13N3O2 B1398094 2-(2-Azidoethoxy)tetrahydropyran CAS No. 835625-50-8

2-(2-Azidoethoxy)tetrahydropyran

Cat. No.: B1398094
CAS No.: 835625-50-8
M. Wt: 171.2 g/mol
InChI Key: YAUCTOALORWJCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Azidoethoxy)tetrahydropyran is a chemical compound that features a tetrahydropyran ring substituted with an azidoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethoxy)tetrahydropyran typically involves the reaction of tetrahydropyran derivatives with azidoethoxy reagents. One common method involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material, which is reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine in the presence of dimethylformamide and diisopropylethylamine under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethoxy)tetrahydropyran can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.

    Reduction Reactions: Hydrogen gas and palladium catalysts are commonly used.

    Cycloaddition Reactions: Copper(I) catalysts are often employed in the Huisgen cycloaddition.

Major Products

    Substitution Reactions: Various substituted tetrahydropyran derivatives.

    Reduction Reactions: Tetrahydropyran derivatives with an amine group.

    Cycloaddition Reactions: Triazole-containing tetrahydropyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C9_9H15_{15}N3_3O

CAS Number : 835625-50-8

The compound features a tetrahydropyran ring substituted with an azidoethoxy group, which contributes to its unique reactivity and utility in synthetic chemistry.

Organic Synthesis

2-(2-Azidoethoxy)tetrahydropyran serves as a valuable building block in the synthesis of complex organic molecules. Its azido group allows for various chemical transformations, including:

  • Substitution Reactions : The azido group can be replaced by other nucleophiles to form diverse derivatives.
  • Reduction Reactions : It can be converted into amine derivatives through reduction processes.
  • Cycloaddition Reactions : The azido group can participate in Huisgen 1,3-dipolar cycloaddition to yield triazole derivatives.
Reaction TypeDescriptionMajor Products
SubstitutionNucleophilic substitution with alkyl halidesSubstituted tetrahydropyran derivatives
ReductionReduction to amine using hydrogen and palladiumTetrahydropyran derivatives with amine groups
CycloadditionHuisgen cycloaddition with copper(I) catalystsTriazole-containing tetrahydropyran derivatives

Bioconjugation

The compound's azido group is particularly useful in bioconjugation reactions, enabling the attachment of biomolecules to surfaces or other molecules. This application is critical in the development of biocompatible materials for drug delivery systems and diagnostic tools.

Materials Science

In materials science, this compound can be utilized to synthesize specialty chemicals and materials that exhibit specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • Bioconjugation Studies : Research demonstrated successful conjugation of this compound with proteins, enhancing the stability and delivery of therapeutic agents.
  • Material Development : Investigations into polymerization processes using this compound revealed its potential in creating novel materials with desirable mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Azidoethoxy)ethanol: Similar structure but lacks the tetrahydropyran ring.

    2-(2-Azidoethoxy)ethoxyethane: Similar structure with an additional ethoxy group.

    2-(2-Azidoethoxy)ethoxyethanol: Similar structure with both ethoxy and hydroxyl groups.

Uniqueness

2-(2-Azidoethoxy)tetrahydropyran is unique due to the presence of the tetrahydropyran ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biological Activity

2-(2-Azidoethoxy)tetrahydropyran (CAS No. 835625-50-8) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including case studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry and potential applications in drug development. The molecular formula is C8H13N3O, and its structure can be represented as follows:

C8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group facilitates reactions with nucleophiles, potentially leading to the formation of bioactive compounds. This reactivity can be harnessed in medicinal chemistry for the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested against several cancer types, including breast and colon cancer, with promising results.

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)20

Case Studies

  • Case Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against selected bacterial strains.
    • Results : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent.
  • Case Study on Anticancer Effects
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound showed dose-dependent cytotoxicity, leading to increased apoptosis markers in treated cells.

Properties

IUPAC Name

2-(2-azidoethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUCTOALORWJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733586
Record name 2-(2-Azidoethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835625-50-8
Record name 2-(2-Azidoethoxy)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-bromo-ethoxy)-tetrahydro-pyran (1.00 mL, 6.62 mmol), NaN3 (4.34 g, 66 mmol) and tetrabutylammonium iodide (245 mg, 0.66 mmol) in DMF (7.0 mL) was stirred at RT for 18 h. The reaction mixture was poured into a mixture of EtOAc/water. The organic phase was washed with water, brine and then dried (MgSO4), filtered and concentrated in vacuo to give the crude product. The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 0:100 to 20:80 as the eluent to afford the title compound as colourless oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
245 mg
Type
catalyst
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
EtOAc water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Azidoethoxy)tetrahydropyran
Reactant of Route 2
Reactant of Route 2
2-(2-Azidoethoxy)tetrahydropyran
Reactant of Route 3
Reactant of Route 3
2-(2-Azidoethoxy)tetrahydropyran
Reactant of Route 4
Reactant of Route 4
2-(2-Azidoethoxy)tetrahydropyran
Reactant of Route 5
2-(2-Azidoethoxy)tetrahydropyran
Reactant of Route 6
2-(2-Azidoethoxy)tetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.